molecular formula C14H14Cl3NO4 B4874163 diethyl 2-(((2,4,5-trichlorophenyl)amino)methylene)malonate CAS No. 6150-42-1

diethyl 2-(((2,4,5-trichlorophenyl)amino)methylene)malonate

Cat. No.: B4874163
CAS No.: 6150-42-1
M. Wt: 366.6 g/mol
InChI Key: DUJOHHFIANODIH-UHFFFAOYSA-N
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Description

Diethyl 2-(((2,4,5-trichlorophenyl)amino)methylene)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a trichlorophenyl group attached to an amino methylene malonate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(((2,4,5-trichlorophenyl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 2,4,5-trichloroaniline in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aniline derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(((2,4,5-trichlorophenyl)amino)methylene)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium Ethoxide: Used as a base in the initial synthesis.

    Hydrochloric Acid: Used for hydrolysis reactions.

    Aldehydes and Ketones: Reactants in condensation reactions.

Major Products Formed

    Substituted Malonates: Formed through substitution reactions.

    Hydrolyzed Products: Carboxylic acids formed through hydrolysis.

Scientific Research Applications

Diethyl 2-(((2,4,5-trichlorophenyl)amino)methylene)malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-(((2,4,5-trichlorophenyl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of new chemical entities with potential biological activity .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate: Similar structure but with a different substitution pattern on the phenyl ring.

    Diethyl 2-(((3-chloro-4-fluorophenyl)amino)methylene)malonate: Contains a fluorine atom in addition to the chlorine atoms.

    Diethyl 2-((phenylamino)methylene)malonate: Lacks the chlorine substitutions on the phenyl ring.

Uniqueness

Diethyl 2-(((2,4,5-trichlorophenyl)amino)methylene)malonate is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

diethyl 2-[(2,4,5-trichloroanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl3NO4/c1-3-21-13(19)8(14(20)22-4-2)7-18-12-6-10(16)9(15)5-11(12)17/h5-7,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJOHHFIANODIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1Cl)Cl)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364453
Record name F3095-4377
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6150-42-1
Record name F3095-4377
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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